

Pharmacokinetics and pharmacodynamics of Entrectinib in preclinical models

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An In-Depth Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Entrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib (Rozlytrek®), also known as RXDX-101, is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as the C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK) tyrosine kinases.[1][2] Gene fusions involving NTRK1/2/3, ROS1, and ALK are oncogenic drivers in a wide range of solid tumors.[2][3] Entrectinib is designed to target these specific genetic alterations, offering a tumor-agnostic therapeutic approach.[1][3] A critical feature of its design is the ability to cross the blood-brain barrier, enabling activity against primary and metastatic brain tumors.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of entrectinib, summarizing key data from various in vitro and in vivo models.

Pharmacodynamics: In Vitro Potency and In Vivo Efficacy

Entrectinib is an ATP-competitive inhibitor that potently targets TRKA/B/C, ROS1, and ALK fusion proteins, which are constitutively active and drive oncogenic signaling.[4][6] Its inhibitory



action blocks downstream pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis.[4][6][7]

In Vitro Potency

Entrectinib demonstrates potent, low-nanomolar inhibitory activity against its target kinases. In preclinical studies, it was found to be significantly more potent against ROS1-dependent cells than the first-generation inhibitor, crizotinib.[8]

Table 1: In Vitro Inhibitory Activity of Entrectinib

Target Kinase	IC50 (nmol/L)	Reference	
TRKA	1.7	[8]	
TRKB	0.1	[8]	
TRKC	0.1	[8]	
ROS1	0.2	[8]	

| ALK | 1.6 |[8] |

In Vivo Antitumor Activity

The antitumor activity of entrectinib has been demonstrated across a range of preclinical cancer models, including cell line-derived and patient-derived xenografts harboring NTRK, ROS1, or ALK fusions.[3][8] Oral administration of well-tolerated doses resulted in significant tumor regression and, in some cases, complete tumor eradication.[9][10]

Table 2: Summary of In Vivo Efficacy in Preclinical Models



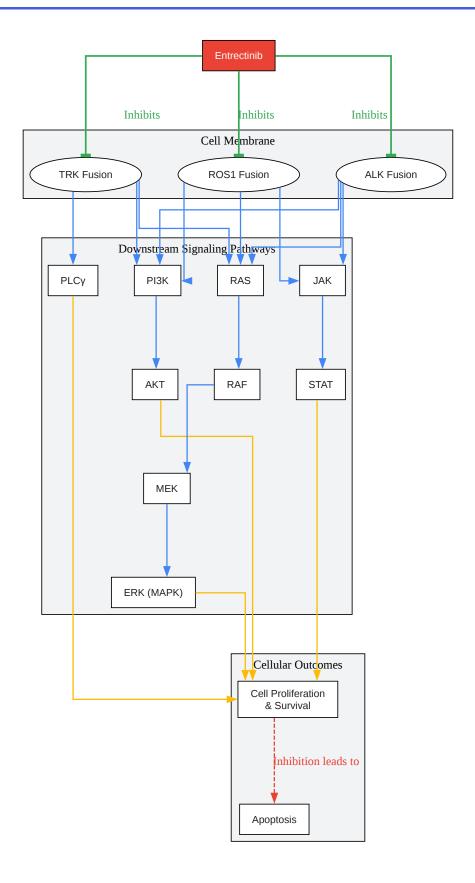
Model Type	Cancer Type	Genetic Driver	Dosing Regimen	Key Outcome	Reference
Xenograft Mouse Model	Neuroblast oma	TrkB Expressing	60 mg/kg, BID, Oral	Significant tumor growth inhibition (p<0.0001)	[11]
Xenograft Mouse Model	Colorectal Cancer	TPM3-TRKA	30 mg/kg, BID, Oral	Complete tumor regression	[9]
Xenograft Mouse Model	ROS1- Dependent Cells	ROS1 Fusion	60 mg/kg, BID, Oral	Complete tumor regression	[10]

| Intracranial Mouse Model | Lung Cancer | ALK Fusion | 10 days, Oral | Increased survival benefit (57 vs. 34 days, p<5x10e-4) |[12][13] |

Mechanism of Action: Signaling Pathway Inhibition

Entrectinib functions by blocking the constitutive activation of TRK, ROS1, and ALK fusion proteins.[4] This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting multiple pathways essential for tumor cell growth and survival.[6][7]





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Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking key downstream signaling pathways.

Pharmacokinetics: ADME Profile

Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of entrectinib. It generally exhibits low plasma clearance, a large volume of distribution, and a moderately long terminal half-life.[14]

Absorption and Distribution

Following oral administration, entrectinib shows moderate-to-high absolute bioavailability in preclinical species.[14] It is highly bound to plasma proteins (>99%).[7][8] A key feature of entrectinib is its ability to penetrate the CNS. This is attributed to its characteristics as a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the brain entry of many other kinase inhibitors.[5]

Table 3: Preclinical Pharmacokinetic Parameters of Entrectinib

Parameter	Mouse	Rat	Dog	Reference
Terminal Half- Life (t1/2)	3.5 - 11.9 h (all species)	3.5 - 11.9 h (all species)	3.5 - 11.9 h (all species)	[14]
Absolute Bioavailability (F%)	31 - 76% (all species)	31 - 76% (all species)	31 - 76% (all species)	[14]
Steady-State Brain/Plasma Ratio	0.4	0.6 - 1.0	1.4 - 2.2	[8][12][13]

| CSF/Unbound Plasma Ratio (Cu,p) | Not Reported | >0.2 | Not Reported |[5][15] |

Metabolism and Excretion

Entrectinib is primarily cleared through hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) being the main enzyme responsible.[7][8][16] This process forms a major active

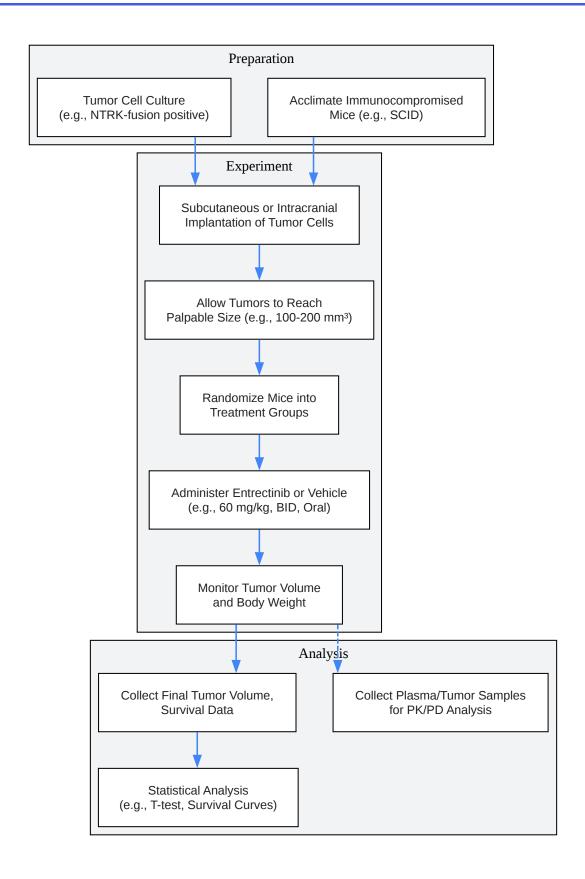


metabolite, M5, which has a pharmacological activity profile similar to the parent drug.[7][8] In rats, excretion occurs predominantly through the feces, with minimal renal clearance.[7][14] After a single radiolabeled dose in rats, over 83% of the radioactivity was recovered in the feces.[6][7]

Experimental Protocols and Methodologies In Vivo Xenograft Tumor Model Workflow

The evaluation of entrectinib's in vivo efficacy typically follows a standardized workflow involving the implantation of tumor cells into immunocompromised mice, followed by drug treatment and monitoring of tumor growth and animal survival.





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Caption: Standard workflow for assessing the in vivo efficacy of entrectinib in xenograft models.



Key Methodologies

- Animal Models: Studies have utilized various models, including engineered murine Ba/F3 cells expressing specific fusion kinases and human tumor cell lines like KM12 (colorectal, TPM3-NTRK1) and SH-SY5Y (neuroblastoma, TrkB-expressing).[8][9][11]
 Immunocompromised mice (e.g., SCID or nude) are typically used for xenograft studies.[9]
- Drug Formulation and Administration: For in vivo experiments, entrectinib is often
 reconstituted in a vehicle such as 0.5% methylcellulose with 1% Tween 80.[11]
 Administration is typically performed orally (per os) on a once-daily (QD) or twice-daily (BID)
 schedule.[10][11]
- Pharmacokinetic Analysis: Plasma and tissue concentrations of entrectinib and its metabolite M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][17] Sample preparation often involves a simple protein precipitation step with acetonitrile.[17]
- Pharmacodynamic Assessment: Target inhibition in tumor tissue is confirmed by Western blot analysis, measuring the phosphorylation status of the target kinase (e.g., p-TRKA) and key downstream signaling proteins (e.g., p-AKT, p-ERK).[9]
- In Vitro P-glycoprotein Substrate Assay: To assess CNS penetration potential, P-gp interaction can be measured using in vitro models with P-gp-overexpressing cells. A low apical efflux ratio (AP-ER) of 1.1–1.15 for entrectinib, compared to ≥2.8 for other TKIs like crizotinib and larotrectinib, indicates it is a weak P-gp substrate.[5]

Conclusion

Preclinical data robustly demonstrate that entrectinib is a potent and selective inhibitor of TRK, ROS1, and ALK kinases. Its pharmacokinetic profile is characterized by good oral bioavailability and, most critically, significant CNS penetration, which differentiates it from other kinase inhibitors.[5][8] The strong correlation between target inhibition and in vivo antitumor efficacy, including in intracranial models, provided a solid foundation for its successful clinical development as a targeted therapy for patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including those with brain metastases.[8][12][13]



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References

- 1. What is Entrectinib used for? [synapse.patsnap.com]
- 2. Entrectinib Wikipedia [en.wikipedia.org]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Physiologically-Based Pharmacokinetic Modelling of Entrectinib Parent and Active Metabolite to Support Regulatory Decision-Making: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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